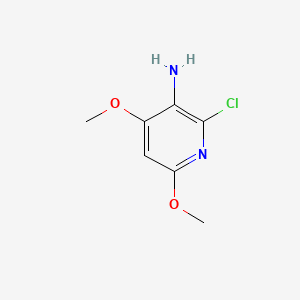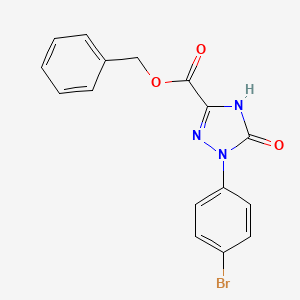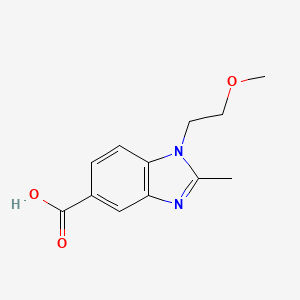![molecular formula C10H8ClIN2O2 B13916799 Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural features and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of iodine as a catalyst, which facilitates the condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly employed.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Halogen substitution reactions are prevalent due to the presence of chlorine and iodine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, iodine, and various oxidizing agents. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-6-chloro-imidazo[1,2-A]pyridine: Exhibits similar structural features and biological activities.
3-IPEHPC: Another imidazo[1,2-A]pyridine derivative with potent biological activities.
Uniqueness
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C10H8ClIN2O2 |
|---|---|
Poids moléculaire |
350.54 g/mol |
Nom IUPAC |
ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-13-9-6(12)3-4-8(11)14(7)9/h3-5H,2H2,1H3 |
Clé InChI |
YJFWGPJCZQCVRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2N1C(=CC=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


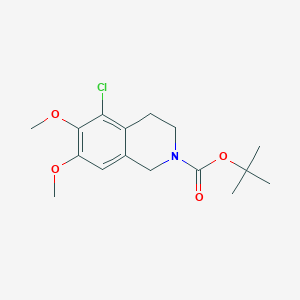
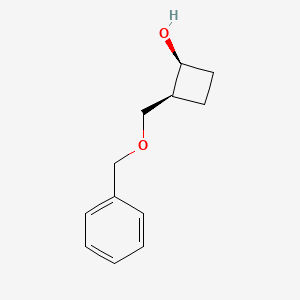
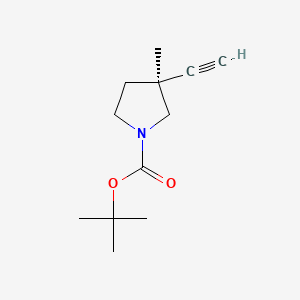
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
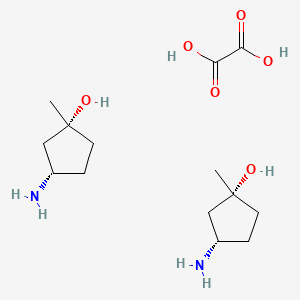
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)

